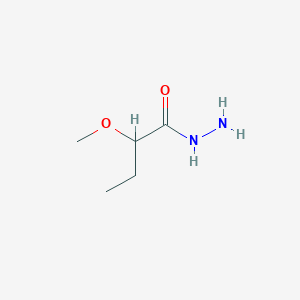
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
Overview
Description
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid, also known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPA belongs to the class of benzimidazole derivatives and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid is not fully understood. However, it is believed that 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid acts on the GABAergic system by enhancing the activity of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has also been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in the release of neurotransmitters.
Biochemical and Physiological Effects:
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has been shown to possess various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has also been shown to decrease the levels of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. In addition, 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid is also soluble in water and organic solvents, which makes it easy to work with in various experimental setups. However, 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has some limitations as well. It has low bioavailability and is rapidly metabolized in the body, which limits its effectiveness as a therapeutic agent. In addition, 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has been shown to have some toxicity in animal studies, which raises concerns about its safety for human use.
Future Directions
There are several future directions for the research on 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. One area of interest is the development of more potent and selective 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid analogs that can be used as therapeutic agents for various neurological and inflammatory disorders. Another area of interest is the investigation of the long-term effects of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid on the brain and the body. Finally, the potential use of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid as a tool for studying the GABAergic system and its role in neurological disorders is an area that requires further investigation.
Conclusion:
In conclusion, 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory effects. The exact mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid, including the development of more potent and selective 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid analogs and the investigation of its long-term effects on the brain and the body.
Scientific Research Applications
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, neuroprotective, and anxiolytic effects. 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-6-12-14-10-7-4-5-8-11(10)15(12)9(2)13(16)17/h4-5,7-9H,3,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZINWGFMTKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3302202.png)
![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine](/img/structure/B3302204.png)
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B3302227.png)
